Cas no 2105108-67-4 ((2S)-2-amino-3-(cyclopent-3-en-1-yl)propanoic acid)

(2S)-2-amino-3-(cyclopent-3-en-1-yl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- (2S)-2-amino-3-(cyclopent-3-en-1-yl)propanoic acid
- 2105108-67-4
- EN300-1297212
-
- インチ: 1S/C8H13NO2/c9-7(8(10)11)5-6-3-1-2-4-6/h1-2,6-7H,3-5,9H2,(H,10,11)/t7-/m0/s1
- InChIKey: NHDUNASATKNJPU-ZETCQYMHSA-N
- ほほえんだ: OC([C@H](CC1CC=CC1)N)=O
計算された属性
- せいみつぶんしりょう: 155.094628657g/mol
- どういたいしつりょう: 155.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 169
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.3Ų
- 疎水性パラメータ計算基準値(XlogP): -1.6
(2S)-2-amino-3-(cyclopent-3-en-1-yl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1297212-100mg |
(2S)-2-amino-3-(cyclopent-3-en-1-yl)propanoic acid |
2105108-67-4 | 100mg |
$993.0 | 2023-09-30 | ||
Enamine | EN300-1297212-50mg |
(2S)-2-amino-3-(cyclopent-3-en-1-yl)propanoic acid |
2105108-67-4 | 50mg |
$948.0 | 2023-09-30 | ||
Enamine | EN300-1297212-1.0g |
(2S)-2-amino-3-(cyclopent-3-en-1-yl)propanoic acid |
2105108-67-4 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1297212-5000mg |
(2S)-2-amino-3-(cyclopent-3-en-1-yl)propanoic acid |
2105108-67-4 | 5000mg |
$3273.0 | 2023-09-30 | ||
Enamine | EN300-1297212-10000mg |
(2S)-2-amino-3-(cyclopent-3-en-1-yl)propanoic acid |
2105108-67-4 | 10000mg |
$4852.0 | 2023-09-30 | ||
Enamine | EN300-1297212-1000mg |
(2S)-2-amino-3-(cyclopent-3-en-1-yl)propanoic acid |
2105108-67-4 | 1000mg |
$1129.0 | 2023-09-30 | ||
Enamine | EN300-1297212-500mg |
(2S)-2-amino-3-(cyclopent-3-en-1-yl)propanoic acid |
2105108-67-4 | 500mg |
$1084.0 | 2023-09-30 | ||
Enamine | EN300-1297212-2500mg |
(2S)-2-amino-3-(cyclopent-3-en-1-yl)propanoic acid |
2105108-67-4 | 2500mg |
$2211.0 | 2023-09-30 | ||
Enamine | EN300-1297212-250mg |
(2S)-2-amino-3-(cyclopent-3-en-1-yl)propanoic acid |
2105108-67-4 | 250mg |
$1038.0 | 2023-09-30 |
(2S)-2-amino-3-(cyclopent-3-en-1-yl)propanoic acid 関連文献
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Pawan Kumar,Rubina G. Parmar,Christopher R. Brown,Jennifer L. S. Willoughby,Donald J. Foster,I. Ramesh Babu,Sally Schofield,Vasant Jadhav,Klaus Charisse,Jayaprakash K. Nair,Kallanthottathil G. Rajeev,Martin A. Maier,Martin Egli,Muthiah Manoharan Chem. Commun., 2019,55, 5139-5142
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
(2S)-2-amino-3-(cyclopent-3-en-1-yl)propanoic acidに関する追加情報
Comprehensive Guide to (2S)-2-amino-3-(cyclopent-3-en-1-yl)propanoic acid (CAS No. 2105108-67-4): Properties, Applications, and Market Insights
(2S)-2-amino-3-(cyclopent-3-en-1-yl)propanoic acid (CAS No. 2105108-67-4) is a specialized amino acid derivative that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique cyclopentene side chain, offers versatile applications in drug discovery, peptide synthesis, and enzyme studies. Its chiral center at the 2-position makes it particularly valuable for stereoselective reactions.
The molecular structure of (2S)-2-amino-3-(cyclopent-3-en-1-yl)propanoic acid combines the reactivity of an α-amino acid with the conformational flexibility of a cyclopentene ring. This hybrid structure enables interactions with biological targets that are unattainable with conventional amino acids, making it a sought-after building block in medicinal chemistry. Researchers frequently utilize this compound in the development of peptide-based therapeutics and enzyme inhibitors.
Recent advancements in biocatalysis and green chemistry have highlighted the importance of (2S)-2-amino-3-(cyclopent-3-en-1-yl)propanoic acid as a sustainable alternative to traditional synthetic intermediates. Its compatibility with enzymatic resolution techniques aligns with the growing demand for eco-friendly pharmaceutical production methods. The compound's low toxicity profile further enhances its appeal for biomedical applications.
In the context of current research trends, (2S)-2-amino-3-(cyclopent-3-en-1-yl)propanoic acid has shown promise in addressing challenges related to drug resistance and target specificity. Its unique structural features enable the design of novel compounds that can overcome limitations observed in conventional small-molecule drugs. This has led to increased interest from pharmaceutical companies exploring next-generation antimicrobial agents and neurological disorder treatments.
The synthesis of (2S)-2-amino-3-(cyclopent-3-en-1-yl)propanoic acid typically involves asymmetric hydrogenation or enzymatic kinetic resolution approaches. Recent publications have demonstrated improved yields through innovative catalytic systems and continuous flow chemistry techniques. These methodological advances have made the compound more accessible for research purposes while maintaining high enantiomeric purity standards.
From a market perspective, the demand for (2S)-2-amino-3-(cyclopent-3-en-1-yl)propanoic acid has steadily increased due to its applications in peptidomimetic drug design and protein engineering. The compound's ability to introduce constrained conformational elements into peptide backbones makes it particularly valuable for developing bioactive compounds with enhanced stability and target affinity. Market analysts project continued growth in this sector as more therapeutic candidates enter clinical trials.
Quality control of (2S)-2-amino-3-(cyclopent-3-en-1-yl)propanoic acid requires rigorous analytical methods including HPLC, mass spectrometry, and chiral analysis. The compound's stability under various storage conditions has been extensively studied, with recommendations for anhydrous environments and controlled temperatures to maintain optimal purity over extended periods.
Future research directions for (2S)-2-amino-3-(cyclopent-3-en-1-yl)propanoic acid include exploration of its potential in bioconjugation chemistry and drug delivery systems. The reactive cyclopentene moiety offers opportunities for selective modifications that could lead to innovative therapeutic platforms. Additionally, computational studies are underway to better understand its conformational preferences and molecular recognition properties.
For researchers seeking reliable sources of (2S)-2-amino-3-(cyclopent-3-en-1-yl)propanoic acid, it is essential to verify certificates of analysis and enantiomeric excess documentation. Reputable suppliers typically provide comprehensive characterization data including NMR spectra and elemental analysis results to ensure product quality and consistency across batches.
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